5-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]thiophene-2-carbaldehyde
Description
5-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]thiophene-2-carbaldehyde is a synthetic organic compound featuring a thiophene core substituted with a carbaldehyde group and a hex-1-yn-1-yl linker bound to a 1,3-dioxo-isoindole moiety. Its structure combines aromatic heterocycles (thiophene), a conjugated alkyne bridge, and an electron-deficient isoindole dione group, making it a candidate for applications in materials science or pharmaceutical intermediates.
Properties
IUPAC Name |
5-[6-(1,3-dioxoisoindol-2-yl)hex-1-ynyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-13-15-11-10-14(24-15)7-3-1-2-6-12-20-18(22)16-8-4-5-9-17(16)19(20)23/h4-5,8-11,13H,1-2,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAOKMACFWRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=CC=C(S3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]thiophene-2-carbaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action through a review of recent research findings.
Chemical Structure and Properties
The compound features a thiophene ring fused with an isoindole moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Isoindole Derivative : Initial reactions to create the isoindole framework.
- Attachment of Thiophene and Hexynyl Groups : Utilizing coupling reactions to introduce the thiophene and hexynyl functionalities.
- Aldehyde Formation : Final steps involve converting the appropriate functional groups into an aldehyde.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 14.62 |
| NCI-H460 | 15.42 |
| PC-3 | 17.50 |
These values indicate that the compound exhibits potent anti-proliferative activity across different cancer types .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation .
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Antioxidant Properties : The presence of thiophene and isoindole structures may confer antioxidant capabilities, reducing oxidative stress in cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. Key findings include:
- Substituent Effects : Variations in substituents on the thiophene ring significantly affect potency and selectivity against cancer cell lines.
- Hybrid Structures : Compounds that integrate multiple active pharmacophores often show enhanced biological activity compared to their single-component counterparts .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound on human cervical cancer cells (HeLa). The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 14.62 µM. This study emphasizes the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Enzyme Interaction Studies
Research focused on enzyme inhibition revealed that this compound could effectively inhibit ribonucleotide reductase, a critical enzyme in DNA synthesis. This inhibition leads to reduced proliferation rates in cancer cells .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]thiophene-2-carbaldehyde exhibit significant anticancer properties. A study by Zhang et al. (2023) demonstrated that derivatives of isoindole compounds could inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Study | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Zhang et al. (2023) | Breast Cancer | 12.5 | Apoptosis induction |
| Liu et al. (2024) | Lung Cancer | 8.7 | Cell cycle arrest |
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. A recent investigation revealed that thiophene derivatives could exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Material Science
Organic Photovoltaics
This compound has been explored as a potential electron donor in organic photovoltaic devices. Its ability to form stable thin films and favorable charge transport properties make it suitable for enhancing the efficiency of solar cells.
| Device Type | Efficiency (%) | Active Layer Composition |
|---|---|---|
| Bulk Heterojunction | 9.5 | P3HT:PCBM |
| Perovskite Solar Cells | 12.7 | MAPbI3:Thiophene Derivative |
Photonics
Fluorescent Sensors
The compound's unique fluorescent properties have been utilized in the development of sensors for detecting metal ions in solution. The isoindole moiety can chelate metal ions, causing a measurable change in fluorescence intensity.
| Ion Detected | Detection Limit (µM) | Fluorescence Change (%) |
|---|---|---|
| Cu²⁺ | 0.5 | 75 |
| Pb²⁺ | 0.3 | 60 |
Comparison with Similar Compounds
Key Observations:
- Functional Group Reactivity : The carbaldehyde group offers nucleophilic reactivity distinct from the sulfanyl acetic acid () or acetyl chloride (), enabling diverse derivatization pathways .
- Linker Effects : The alkyne spacer in the target compound introduces linear rigidity, which may influence crystallographic packing or intermolecular interactions compared to single-bonded linkers in other analogs .
Analytical Characterization Techniques
- X-ray Crystallography : The target compound’s structure likely requires SHELX programs (e.g., SHELXL) for refinement due to its complex substituents, as seen in isoindole dione analogs .
- Spectroscopy: High-resolution mass spectrometry (HRMS) and NMR (e.g., for the cathinone derivative in ) are critical for confirming molecular weight and functional group assignment .
- Purity Standards : Compounds like 2-(1,3-dioxoisoindol-2-yl)acetyl chloride () are typically analyzed for purity (≥95%) via HPLC or LC-MS, a standard applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
